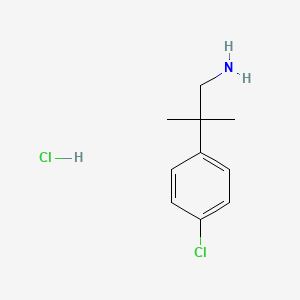
2-(4-Chlorophenyl)-2-methylpropylamine HCl
Descripción general
Descripción
The compound “2-(4-Chlorophenyl)-2-methylpropylamine HCl” is a type of organic compound known as an amine, which contains a nitrogen atom with a lone pair of electrons . The “2-(4-Chlorophenyl)” part indicates the presence of a chlorophenyl group at the second carbon atom in the propylamine chain .
Synthesis Analysis
While specific synthesis methods for “2-(4-Chlorophenyl)-2-methylpropylamine HCl” were not found, similar compounds are often synthesized through methods such as aminomethylation or reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-2-methylpropylamine HCl” would depend on its molecular structure. For example, similar compounds like chlorophenols are solids at room temperature .Aplicaciones Científicas De Investigación
3. Synthesis of Antihistamines
- Methods of Application : The common intermediate 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine is prepared from (4-chlorophenyl)(phenyl)-methanone in three steps with excellent yields .
- Results or Outcomes : The synthesis resulted in the production of antihistamine drugs clocinizine and chlorcyclizine .
5. Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Summary of Application : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
6. Synthesis of (4-chlorophenyl)(phenyl)-methyl]-piperazine
- Summary of Application : A simple and efficient route has been developed for the synthesis of anti-histamine drugs clocinizine and chlorcyclizine .
- Methods of Application : The common intermediate 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine is prepared from (4-chlorophenyl)(phenyl)-methanone in three steps with excellent yields .
- Results or Outcomes : The synthesis resulted in the production of antihistamine drugs clocinizine and chlorcyclizine .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMRMCHVQOVZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-methylpropylamine HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



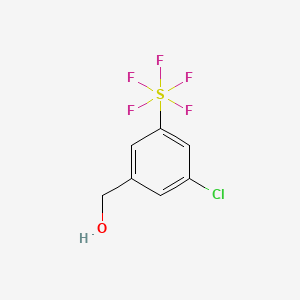
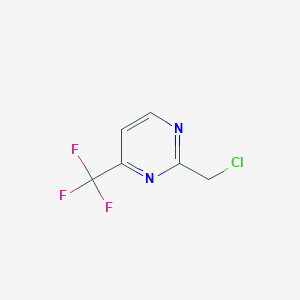
![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)
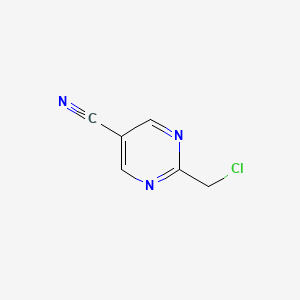
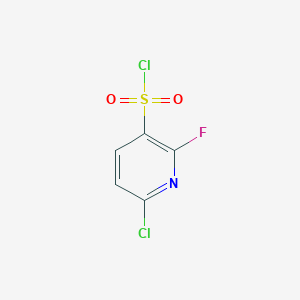
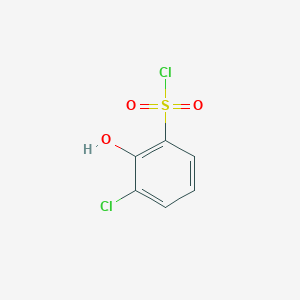
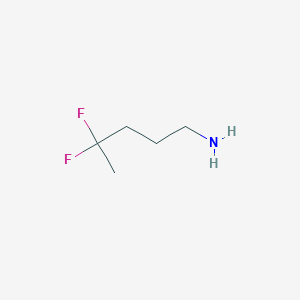
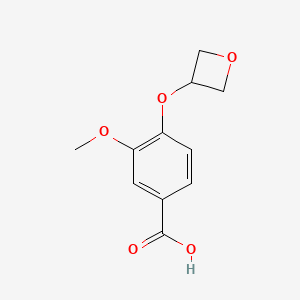
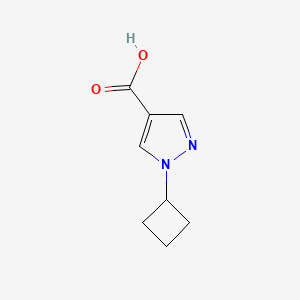
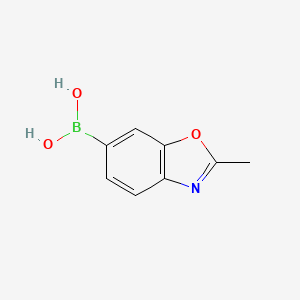
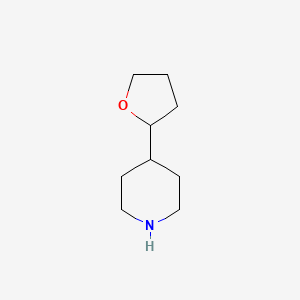
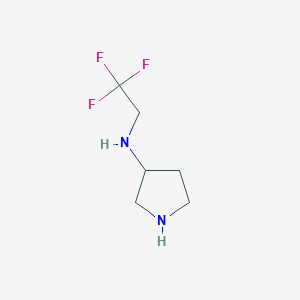
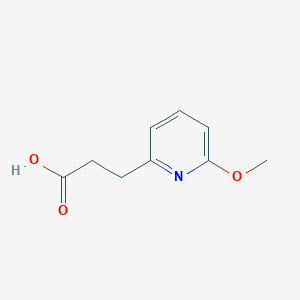
![1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1425972.png)